molecular formula C20H24N4O B5437892 1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide

Katalognummer B5437892
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: IDDFHUULMHVWBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1 (B-lymphoma Mo-MLV insertion region 1 homolog) protein. BMI-1 is a transcriptional repressor that plays a crucial role in self-renewal of stem cells and cancer cells. Overexpression of BMI-1 has been observed in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Inhibition of BMI-1 has been shown to reduce cancer stem cell self-renewal and sensitize cancer cells to chemotherapy and radiation therapy.

Wirkmechanismus

BMI-1 is a transcriptional repressor that plays a crucial role in self-renewal of stem cells and cancer cells. It forms a complex with other proteins, such as Ring1A/B, to form the polycomb repressive complex 1 (PRC1). PRC1 is involved in the epigenetic regulation of gene expression by modifying histones. 1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide binds to the N-terminal of BMI-1 and disrupts the interaction between BMI-1 and Ring1A/B, thereby inhibiting the function of PRC1. Inhibition of PRC1 leads to the derepression of genes that are involved in cell differentiation and apoptosis, and the inhibition of genes that are involved in stem cell self-renewal.
Biochemical and physiological effects:
This compound has been shown to inhibit the self-renewal of cancer stem cells in various types of cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been tested in preclinical studies and has shown promising results in reducing tumor growth and metastasis. However, this compound has also been shown to have off-target effects on other proteins, such as MLL1 and MLL2, which are involved in epigenetic regulation of gene expression. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide is a small molecule inhibitor of BMI-1, which makes it an attractive candidate for drug development. It has been shown to have promising anti-cancer properties in preclinical studies. However, this compound has also been shown to have off-target effects on other proteins, which may limit its specificity. Further studies are needed to optimize the dosing and delivery of this compound to minimize off-target effects.

Zukünftige Richtungen

For research on 1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide include:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
2. Optimization of the dosing and delivery of this compound to minimize off-target effects.
3. Development of combination therapies to enhance the anti-cancer properties of this compound.
4. Investigation of the role of BMI-1 in other diseases, such as Alzheimer's disease and diabetes.
5. Development of BMI-1 inhibitors with improved specificity and potency.

Synthesemethoden

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide was first synthesized by PTC Therapeutics Inc. The synthesis involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid with propylamine to form the corresponding amide. The amide is then reacted with 1H-pyrazole-5-carboxylic acid to form this compound. The final product is obtained as a white solid with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

1-propyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the self-renewal of cancer stem cells in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Inhibition of BMI-1 by this compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has been tested in preclinical studies and has shown promising results in reducing tumor growth and metastasis.

Eigenschaften

IUPAC Name

2-propyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-2-11-24-19(9-10-22-24)20(25)21-13-14-7-8-18-16(12-14)15-5-3-4-6-17(15)23-18/h7-10,12,23H,2-6,11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDFHUULMHVWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.